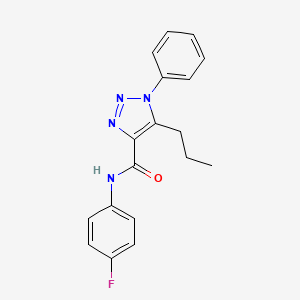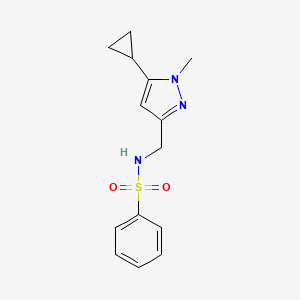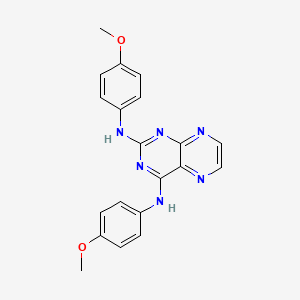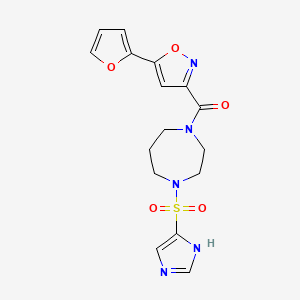
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains fluorophenyl and phenyl groups, which are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR), which provide information about the functional groups present and the overall molecular framework .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the triazole ring. Subsequent reactions may involve the introduction of various substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by techniques such as X-ray diffraction, which can provide information on the compound’s crystal structure .Applications De Recherche Scientifique
Synthesis and Crystal Structure
The synthesis of related compounds demonstrates the feasibility of creating complex molecules with potential therapeutic uses. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity against various cancer cell lines highlights the methodological advancements and the therapeutic potential of similar compounds (Hao et al., 2017). Similarly, the structural characterisation of triazole derivatives indicates the importance of intermolecular interactions in determining the properties of these compounds (Shukla et al., 2014).
Antimicrobial and Anticancer Activities
Substituted triazole derivatives have been synthesized and evaluated for their potential cytotoxic agents against various human cancer cell lines, showcasing the versatility of triazole derivatives in developing novel anticancer agents (Aliabadi et al., 2010). Moreover, the exploration of triazole-based compounds for antimicrobial applications reveals their promise in addressing antibiotic resistance and developing new antimicrobial strategies (Basoğlu et al., 2013).
Photophysical and Physicochemical Properties
The study of 1,2,3-triazole derivatives exhibiting bright blue fluorescence with potential applications as sensors highlights the functional diversity of triazole compounds in material science and diagnostic applications (Safronov et al., 2020). This underscores the potential of triazole derivatives in the development of novel materials with specific optical properties.
Theoretical Studies and Application Prospects
Theoretical analyses, such as DFT calculations, play a crucial role in understanding the behavior of triazole derivatives and guiding the synthesis of compounds with desired properties (Moreno-Fuquen et al., 2019). These studies are essential for the rational design of new molecules for various applications, ranging from medicinal chemistry to material science.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) . SIRT1 is a protein that has been implicated in cellular processes such as aging, inflammation, and stress resistance, among others .
Mode of Action
The structurally similar compound n-benzoyl-n’-(4-fluorophenyl) thiourea is known to inhibit the sirt1 enzyme . This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 by a similar compound can affect various cellular processes, including aging, inflammation, and stress resistance .
Pharmacokinetics
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, which can affect the bioavailability of the compound .
Result of Action
The inhibition of sirt1 by a similar compound can lead to the overexpression of p53, a gene responsible for negative regulation of the cell cycle . This can potentially lead to the arrest of cell growth and division .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRKEUNSBTQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)


![3-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2877036.png)
![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2877043.png)
![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)


